A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer an expert-driven predictive profile. It is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The guide emphasizes the causal relationships behind experimental design and data interpretation, ensuring a robust framework for handling and characterizing this compound.
Introduction and Molecular Structure Analysis
2-Methyl-4-[(2-methylpentyl)oxy]aniline is an aromatic amine derivative with a unique combination of functional groups that dictate its chemical behavior and physical properties. Understanding these properties is paramount for its application in fields such as medicinal chemistry, materials science, and chemical synthesis, where parameters like solubility, basicity, and lipophilicity govern everything from reaction kinetics to biological absorption and distribution.
The molecule's structure consists of:
-
An Aniline Core: The primary amine (-NH₂) attached to a benzene ring makes the molecule a weak base and susceptible to oxidation.
-
An Ortho-Methyl Group: The methyl group at position 2 sterically hinders the amino group and electronically donates electron density to the ring, which slightly increases the basicity of the amine compared to unsubstituted aniline.
-
A Para-Alkoxy Group: The (2-methylpentyl)oxy substituent at position 4 is a bulky, non-polar ether group. This group significantly influences the molecule's lipophilicity and solubility, steering it towards being more soluble in organic solvents than in aqueous media. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.
This guide will proceed by first presenting a table of predicted physicochemical properties based on these structural features and data from analogous compounds. Subsequently, it will detail the necessary experimental protocols to validate these predictions empirically.
Predicted Physicochemical Profile
The following table summarizes the predicted physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline. These values are derived from computational models and comparison with structural analogs, such as o-toluidine, p-anisidine, and other long-chain alkoxy-substituted anilines.
| Property | Predicted Value / Description | Rationale & Significance |
| Molecular Formula | C₁₃H₂₁NO | Derived from its chemical structure. |
| Molecular Weight | 207.32 g/mol | Essential for all stoichiometric calculations and analytical quantification. |
| Appearance | Colorless to yellow or brown liquid/low melting solid | Aromatic amines are often colored due to trace oxidation products. The bulky alkyl chain may lower the melting point. |
| Boiling Point | > 250 °C (at 760 mmHg) | The relatively high molecular weight and polarity of the amine group suggest a high boiling point. Vacuum distillation would be required to prevent decomposition. |
| Melting Point | < 30 °C | The chiral center and branched alkyl chain may disrupt crystal lattice packing, leading to a low melting point or a liquid state at room temperature. |
| Water Solubility | Very low to insoluble | The dominant feature is the large, non-polar C6 alkyl chain, which drastically reduces solubility in polar solvents like water.[1] |
| Organic Solvent Solubility | High | Expected to be freely soluble in solvents like DMSO, ethanol, methanol, acetone, ethyl acetate, and hexane.[1][2] |
| Predicted pKa (of conjugate acid) | ~4.8 - 5.2 | The ortho-methyl group is electron-donating, increasing basicity relative to aniline (pKa 4.6). The para-alkoxy group is also weakly electron-donating, further increasing the electron density on the nitrogen.[3][4] |
| Predicted LogP (Octanol/Water) | ~4.0 - 4.5 | The (2-methylpentyl)oxy group significantly increases lipophilicity, suggesting high partitioning into non-polar environments. This is a critical parameter for predicting membrane permeability. |
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for determining the key physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Melting and Boiling Point Determination
The choice between these two measurements depends on the physical state of the purified compound at ambient temperature.
Protocol 1: Melting Point Determination (for Solids)
This protocol uses a standard digital melting point apparatus. The objective is to observe the temperature range from the first sign of melting to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and finely crush it. Jab the open end of a glass capillary tube into the powder until a 2-3 mm column of packed material is obtained.[5] Tap the sealed end of the capillary on a hard surface to tightly pack the sample.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary. Heat at a slow, controlled rate of 1-2 °C per minute.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
Protocol 2: Boiling Point Determination (for Liquids)
This micro-scale method is suitable for small sample volumes and uses a Thiele tube.
-
Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid like mineral oil or silicone oil.
-
Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube. Place a melting point capillary tube, sealed end up, into the test tube.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving.[6]
-
Heating: Clamp the assembly in the Thiele tube and heat the side arm gently with a microburner. The shape of the tube ensures uniform heating via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until the bubbling is rapid and continuous.
-
Data Recording: Turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the atmospheric pressure.
Solubility Profiling
This protocol establishes a qualitative and semi-quantitative solubility profile, which is critical for formulation, reaction solvent selection, and purification. The general principle "like dissolves like" is tested across a range of solvents with varying polarities and pH.[7]
-
Preparation: Add approximately 10 mg of the compound to a series of labeled vials.
-
Solvent Addition: To each vial, add 1 mL of the test solvent. This creates an initial concentration of ~10 mg/mL.
-
Dissolution: Vigorously vortex each vial for 60 seconds. Observe for dissolution. If not fully dissolved, sonicate for 5-10 minutes.[2]
-
Classification: Classify as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble".
-
Test Solvents:
-
Aqueous: Deionized Water, 0.1 M HCl, 0.1 M NaOH.
-
Organic: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane.
-
Causality:
-
Solubility in 0.1 M HCl would indicate that the basic aniline group is protonated to form a more soluble ammonium salt.[8]
-
Lack of solubility in 0.1 M NaOH confirms the absence of acidic functional groups.
-
Solubility across a range of organic solvents will define its utility in different reaction and chromatographic systems.
Diagram 1: Experimental Workflow for Solubility Profiling
Caption: Workflow for determining the solubility of the target compound.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, Mass Spectrometry, and HPLC is required.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
¹H NMR Acquisition:
-
Expected Signals: Look for aromatic protons (6.5-7.5 ppm), the -NH₂ protons (broad singlet, ~3.5-4.5 ppm), the -OCH₂- protons of the ether (~3.9-4.1 ppm), the aliphatic protons of the pentyl chain (0.8-1.8 ppm), and the aromatic methyl protons (~2.1-2.3 ppm).
-
Parameters: Use a 400 MHz (or higher) spectrometer. Standard parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[9]
-
-
¹³C NMR Acquisition:
-
Expected Signals: Aromatic carbons (110-155 ppm), the ether -OCH₂- carbon (~65-75 ppm), aliphatic carbons (10-40 ppm), and the methyl carbon (~15-20 ppm).
-
Parameters: Acquire for 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.[9]
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If liquid, a thin film can be prepared between two NaCl or KBr plates. If solid, a KBr pellet or ATR (Attenuated Total Reflectance) can be used.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Key Diagnostic Bands:
-
N-H Stretch: A characteristic doublet around 3350-3450 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether): A strong band around 1200-1250 cm⁻¹.[10]
-
Aromatic C-H Bending: The pattern in the 675-900 cm⁻¹ region is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[10]
-
Protocol 5: Mass Spectrometry (MS) and HPLC Purity Analysis
This combination confirms molecular weight and assesses purity.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL for analysis.
-
HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[11]
-
Detection: Use a PDA (Photodiode Array) detector to assess peak purity and a mass spectrometer (ESI positive mode) for mass confirmation.
-
-
Data Analysis:
-
Mass Spectrum: Expect to see the protonated molecular ion [M+H]⁺ at m/z 208.3. The fragmentation pattern can provide further structural confirmation.[11]
-
Chromatogram: A single, sharp peak in the chromatogram at a specific retention time indicates high purity. The peak area percentage at a relevant UV wavelength (e.g., 254 nm) can be used to quantify purity.
-
Diagram 2: Logic for Structural Confirmation and Purity Assessment
Caption: Decision workflow for analytical characterization of the compound.
Stability and Storage
Aromatic amines are notoriously susceptible to degradation, which can compromise sample integrity.
-
Oxidative Stability: The primary amine group can be easily oxidized by atmospheric oxygen, often leading to the formation of colored impurities (e.g., quinone-like structures). This process can be accelerated by light and trace metal catalysts.[12]
-
Light Sensitivity: Like many aromatic compounds, 2-Methyl-4-[(2-methylpentyl)oxy]aniline is likely to be photosensitive.[12]
-
pH Stability: While soluble in acidic media, long-term storage in strong acid or base is not recommended as it could promote hydrolysis of the ether linkage or other degradation pathways.
Recommended Storage Protocol: To ensure long-term integrity, the compound should be stored under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light. For maximum stability, storage at low temperatures (-20°C) is recommended, especially for solutions prepared in solvents like DMSO.[2]
Conclusion
This guide establishes a predictive physicochemical profile for 2-Methyl-4-[(2-methylpentyl)oxy]aniline, a molecule for which direct experimental data is not widely published. By analyzing its constituent functional groups and drawing parallels with known analogs, we anticipate it to be a lipophilic, weakly basic compound with poor aqueous solubility. The provided experimental protocols offer a robust, step-by-step framework for researchers to empirically determine its properties, from its physical state and solubility to its precise molecular structure and purity. Adherence to these validated methods and storage recommendations will ensure the generation of high-quality, reproducible data essential for any research or development application.
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